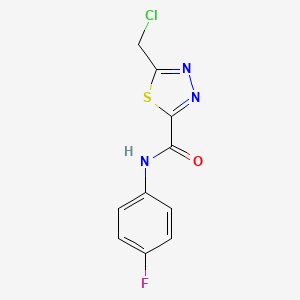

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide

Description

5-(Chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide (CAS: 1000932-60-4) is a heterocyclic compound with the molecular formula C₁₁H₉ClFN₃OS (MW: 285.73 g/mol) . Its structure features a 1,3,4-thiadiazole core substituted with a chloromethyl group at position 5 and a 4-fluorophenylcarboxamide moiety at position 2. The compound is of interest due to the reactivity of the chloromethyl group and the electron-withdrawing properties of the fluorine atom, which may enhance its biological activity and pharmacokinetic profile.

Synthetic routes for analogous thiadiazole carboxamides typically involve cyclization of thiosemicarbazides or alkylation of thiol intermediates. For example, derivatives like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide are synthesized via condensation of hydrazino-thioxoacetamides with carbon disulfide in ethanol under basic conditions .

Properties

IUPAC Name |

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3OS/c11-5-8-14-15-10(17-8)9(16)13-7-3-1-6(12)2-4-7/h1-4H,5H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCHYFTMRSWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=NN=C(S2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide typically involves the reaction of 4-fluoroaniline with thiocarbonyl diimidazole to form the intermediate 4-fluorophenylthiourea. This intermediate is then cyclized with chloroacetyl chloride under basic conditions to yield the desired thiadiazole derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

Reduction: Reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.

Major Products

Nucleophilic substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide has shown promise in medicinal chemistry due to its ability to interact with various biological targets.

- Antimicrobial Activity : Studies have indicated that thiadiazole derivatives possess significant antimicrobial properties. The presence of the chloromethyl and fluorophenyl groups enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .

- Anticancer Potential : Research has suggested that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. Preliminary studies on related compounds have shown promise in targeting specific cancer pathways, indicating potential for further exploration in anticancer drug development .

Agrochemicals

The compound's structure lends itself to applications in agrochemicals, particularly as a pesticide or herbicide.

- Pesticidal Activity : Thiadiazole derivatives have been explored for their effectiveness against various pests. The unique electronic properties imparted by the fluorine atom may enhance the compound's efficacy as a pesticide by improving its bioavailability and target specificity .

Material Science

This compound can also be utilized in material science due to its chemical stability and potential for functionalization.

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to form stable bonds with other monomers makes it attractive for creating materials with tailored mechanical and thermal properties .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The results demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that modifications to the thiadiazole structure can lead to enhanced antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

In vitro studies assessed the effects of thiadiazole derivatives on cancer cell lines. Results indicated that compounds similar to this compound induced apoptosis through mitochondrial pathways. This highlights the potential for developing targeted therapies based on this scaffold.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In the case of antimicrobial or anticancer activity, the compound may disrupt cellular processes, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally similar thiadiazole derivatives:

| Compound Name | Molecular Formula | Substituents (Position 5 / Position 2) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C₁₁H₉ClFN₃OS | Chloromethyl / 4-Fluorophenyl | 285.73 | Electron-withdrawing F; reactive CH₂Cl |

| 5-(Chloromethyl)-N-(4-chlorophenyl)- analog | C₁₀H₇Cl₂N₃OS* | Chloromethyl / 4-Chlorophenyl | ~296.1 (estimated) | Cl substituent; higher lipophilicity |

| 5-(Methylthio)-N-phenyl analog | C₁₀H₉N₃OS₂ | Methylthio / Phenyl | 251.32 | S–CH₃ group; lower reactivity |

| 5-(Chloromethyl)-N-(4-methylphenyl)- analog | C₁₂H₁₂ClN₃OS | Chloromethyl / 4-Methylphenyl | 281.76 | Electron-donating CH₃; increased stability |

Key Observations :

- The chloromethyl group offers a reactive site for further functionalization, distinguishing it from non-reactive substituents like methylthio .

Key Findings :

- The fluorophenyl and chloromethyl groups synergistically enhance antifungal/herbicidal activity, likely due to improved membrane penetration and target affinity .

- 4-Chlorophenyl analogs show comparable insecticidal activity but lower selectivity .

- Methylthio derivatives exhibit reduced potency, highlighting the importance of reactive substituents .

Biological Activity

5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide is a thiadiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's structure includes a chloromethyl group and a fluorophenyl moiety, which may contribute to its biological efficacy.

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with thiocarbohydrazide to form the thiadiazole ring. Subsequent chloromethylation introduces the chloromethyl group, followed by acylation to form the carboxamide . The compound has a molecular formula of C10H7ClFN3OS and a molecular weight of 271.70 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. In vitro evaluations against various cancer cell lines have shown promising results:

- Cytotoxicity : The compound exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values for some derivatives were reported as low as 2.32 µg/mL, indicating potent activity .

- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at the S and G2/M phases .

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that some derivatives show effective inhibition against various bacterial strains, although specific data on this compound's antimicrobial activity is limited .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural components. Modifications to the phenyl ring or substituents on the thiadiazole scaffold can significantly enhance anticancer efficacy. For instance, compounds with additional lipophilic groups have shown improved activity against cancer cells .

Case Studies

A notable study evaluated several 1,3,4-thiadiazole derivatives, including those structurally related to this compound. The findings indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against MCF-7 and HepG2 cells. For example:

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| 4e | 5.36 | MCF-7 |

| 4i | 2.32 | HepG2 |

These results underscore the importance of structural modifications in optimizing therapeutic efficacy .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-(chloromethyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide?

Answer:

The synthesis of thiadiazole-carboxamide derivatives typically involves cyclization of thiosemicarbazides with POCl₃ under reflux conditions. For example, a general protocol includes:

Reacting substituted carboxylic acids (e.g., 4-phenyl butyric acid) with thiosemicarbazide derivatives in POCl₃ at 90°C for 3 hours .

Precipitating the product by adjusting the pH to 8–9 with ammonia, followed by recrystallization from DMSO/water.

For the target compound, substituting the carboxylic acid with 4-fluorophenylacetic acid and introducing a chloromethyl group via alkylation could be explored. Optimization of reaction time and temperature is critical to minimize side products like oxadiazole isomers .

Advanced: How can computational modeling predict the bioactivity of thiadiazole-carboxamide derivatives against cancer cell lines?

Answer:

Molecular docking and quantitative structure-activity relationship (QSAR) models are used to predict interactions with biological targets (e.g., EGFR or CDK2 kinases). Key steps include:

Crystallographic Data : Utilize X-ray diffraction data (e.g., monoclinic crystal system, unit cell parameters) to model the 3D structure .

Docking Simulations : Align the compound with kinase active sites using software like AutoDock. For instance, derivatives with chloromethyl groups show enhanced hydrophobic interactions in the ATP-binding pocket .

QSAR Analysis : Correlate electronic descriptors (e.g., logP, HOMO-LUMO gaps) with cytotoxicity (IC₅₀ values) to prioritize derivatives for synthesis .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, chloromethyl at δ 4.5–4.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ (exact mass: ~285.02 g/mol) and detects impurities .

- XRD : Determines crystal packing and intermolecular interactions (e.g., hydrogen bonding between carboxamide groups) .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Answer:

Contradictions often arise due to cell-specific uptake or metabolic activation. Methodological strategies include:

Mechanistic Profiling : Compare inhibition of targets (e.g., EGFR in HT-29 vs. HepG2) using kinase assays .

Metabolite Analysis : Use LC-MS to identify active metabolites (e.g., oxidative dechlorination products) that vary by cell line .

Pathway Enrichment : Perform transcriptomics to identify differentially expressed genes (e.g., apoptosis regulators) that influence sensitivity .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer potential?

Answer:

- MTT/Proliferation Assays : Measure IC₅₀ values against standard lines (e.g., Caco-2, HepG2) .

- Apoptosis Detection : Use Annexin V/PI staining to quantify programmed cell death.

- Cell Cycle Analysis : Flow cytometry identifies G1/S arrest, a hallmark of CDK2 inhibition .

Advanced: What strategies improve the solubility and bioavailability of thiadiazole-carboxamides for in vivo studies?

Answer:

- Prodrug Design : Introduce phosphate esters or PEGylated side chains to enhance aqueous solubility .

- Co-crystallization : Use co-formers (e.g., succinic acid) to modify crystal lattice energy and dissolution rates .

- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles for sustained release and reduced hepatic clearance .

Advanced: How can researchers analyze and mitigate byproduct formation during synthesis?

Answer:

- Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates (e.g., oxadiazole vs. thiadiazole formation) .

- Byproduct Identification : LC-MS/MS and 2D NMR (e.g., HSQC, HMBC) characterize side products like hydrolyzed chloromethyl groups .

- Optimization : Adjust POCl₃ stoichiometry and reaction time to favor cyclization over oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.